
6-Chloro-5-nitropyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-nitropyridine-3-carbaldehyde is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloro group at the 6-position, a nitro group at the 5-position, and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitropyridine-3-carbaldehyde typically involves the nitration of 6-chloropyridine-3-carbaldehyde. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-nitropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines or thiols in the presence of a base or under microwave irradiation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Chloro-5-aminopyridine-3-carbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 6-Chloro-5-nitropyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Chloro-5-nitropyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of functional materials, including polymers and dyes.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-nitropyridine-3-carbaldehyde and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-pyridinecarboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitro-2-chloropyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
6-Chloro-5-nitropyridine-2-carbaldehyde: Positional isomer with different chemical properties and reactivity.
Uniqueness
6-Chloro-5-nitropyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for selective chemical transformations and diverse applications in various fields. The presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (aldehyde) provides a versatile platform for further functionalization and derivatization.
Propiedades
IUPAC Name |
6-chloro-5-nitropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSAKMGYHWRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
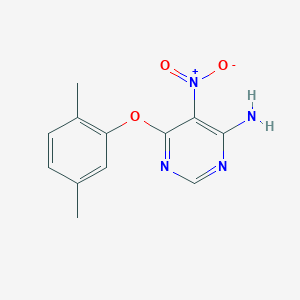
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)
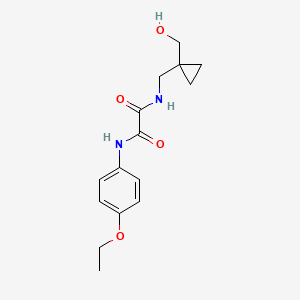
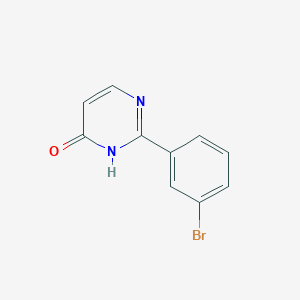
![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2710705.png)
![ETHYL 2-(2-PHENOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2710706.png)
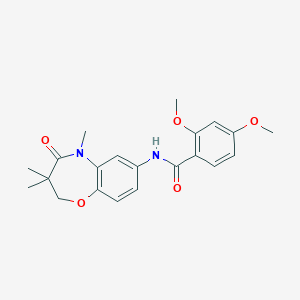
![4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2710708.png)
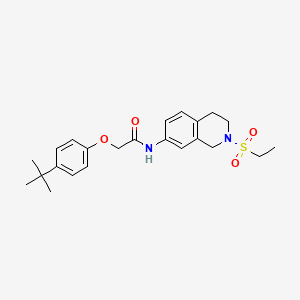
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)
![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)
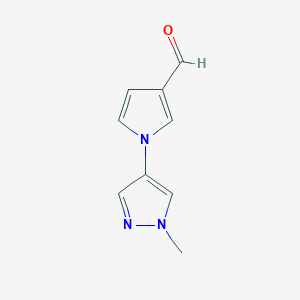
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2710715.png)
